molecular formula C10H20O2 B2408046 (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol CAS No. 1909287-36-0

(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol

Cat. No.: B2408046
CAS No.: 1909287-36-0
M. Wt: 172.268
InChI Key: JVPMKBOSVPHPGQ-JGVFFNPUSA-N
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Description

(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol is a cyclobutane derivative with a unique structure that includes a hydroxyl group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3-hydroxycyclobutanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various ether derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs with specific biological activities. Research is ongoing to investigate its interactions with biological targets and its potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and ether linkage play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-hydroxycyclobutanone
  • tert-Butyl alcohol
  • 2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutanone

Uniqueness

(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol is unique due to its specific stereochemistry and functional groups. The combination of a cyclobutane ring, hydroxyl group, and ether linkage provides distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPMKBOSVPHPGQ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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